Cas no 383131-71-3 ((5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid)

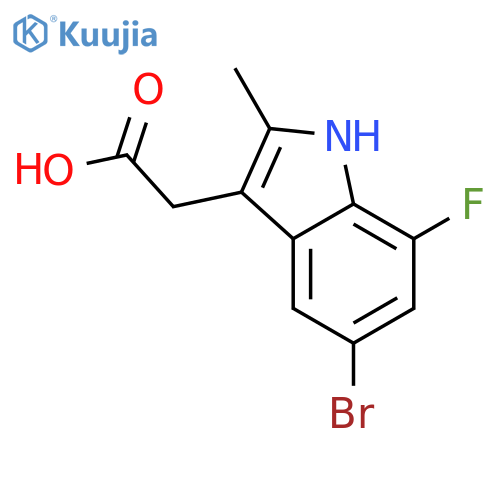

383131-71-3 structure

商品名:(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid

CAS番号:383131-71-3

MF:C11H9BrFNO2

メガワット:286.09706568718

MDL:MFCD02664384

CID:3055871

PubChem ID:4714955

(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- (5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid

- SCHEMBL13802391

- STK894811

- BS-32374

- CS-0207064

- BBL022129

- Oprea1_785614

- AKOS001476071

- 383131-71-3

- 2-(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic Acid

- MFCD02664384

- (5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)aceticacid

-

- MDL: MFCD02664384

- インチ: InChI=1S/C11H9BrFNO2/c1-5-7(4-10(15)16)8-2-6(12)3-9(13)11(8)14-5/h2-3,14H,4H2,1H3,(H,15,16)

- InChIKey: UXKQFTKBOIMTCE-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 284.98007Da

- どういたいしつりょう: 284.98007Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 289

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 53.1Ų

(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B692578-25mg |

(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid |

383131-71-3 | 25mg |

$ 167.00 | 2023-04-18 | ||

| Matrix Scientific | 199687-1g |

2-(5-Bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid |

383131-71-3 | 1g |

$431.00 | 2023-09-09 | ||

| A2B Chem LLC | AI49424-1g |

(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid |

383131-71-3 | 93% | 1g |

$923.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277734-1g |

(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid |

383131-71-3 | 93% | 1g |

¥11232.00 | 2024-05-16 | |

| Chemenu | CM261547-1g |

(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid |

383131-71-3 | 95% | 1g |

$1048 | 2023-02-02 | |

| TRC | B692578-50mg |

(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid |

383131-71-3 | 50mg |

$ 270.00 | 2023-04-18 | ||

| TRC | B692578-250mg |

(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid |

383131-71-3 | 250mg |

$ 724.00 | 2023-04-18 | ||

| Matrix Scientific | 199687-0.500g |

2-(5-Bromo-7-fluoro-2-methyl-1H-indol-3-yl)acetic acid |

383131-71-3 | 0.500g |

$250.00 | 2023-09-09 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277734-250mg |

(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid |

383131-71-3 | 93% | 250mg |

¥3456.00 | 2024-05-16 | |

| Chemenu | CM261547-1g |

(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid |

383131-71-3 | 95% | 1g |

$746 | 2021-08-18 |

(5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid 関連文献

-

1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

383131-71-3 ((5-Bromo-7-fluoro-2-methyl-1h-indol-3-yl)acetic acid) 関連製品

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 5587-61-1(Triisocyanato(methyl)silane)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量